molecular formula C7H11NO B1281753 2-Methyloxane-4-carbonitrile CAS No. 88572-20-7

2-Methyloxane-4-carbonitrile

Cat. No.: B1281753
CAS No.: 88572-20-7
M. Wt: 125.17 g/mol
InChI Key: FXTMJUSPCNZIDP-UHFFFAOYSA-N
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Description

2-Methyloxane-4-carbonitrile, also known as 2-methyltetrahydro-2H-pyran-4-carbonitrile, is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound is characterized by its oxane ring structure with a nitrile group attached at the fourth carbon and a methyl group at the second carbon. It is commonly used in various chemical synthesis processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-butadiene with hydrogen cyanide in the presence of a catalyst to form the desired nitrile compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxane-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyloxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyloxane-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the oxane ring structure can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Methyloxane-4-carbonitrile is unique due to its combination of an oxane ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-methyloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTMJUSPCNZIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50526523
Record name 2-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88572-20-7
Record name 2-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50526523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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